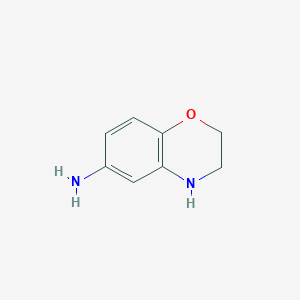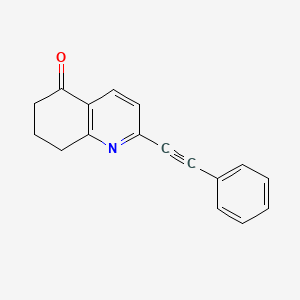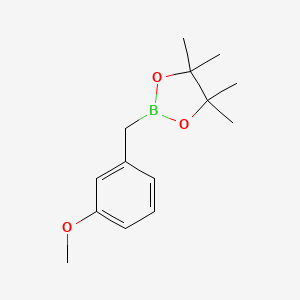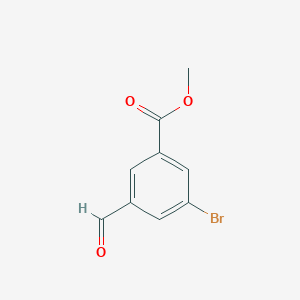
2-(三苯基膦亚甲基)丙酸甲酯
描述
Methyl 2-(triphenylphosphoranylidene)propanoate is an organic compound with the molecular formula C22H21O2P. It is a Wittig reagent, commonly used in organic synthesis for the two-carbon homologation of aldehydes to α,β-unsaturated esters . This compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures between 2-8°C .
科学研究应用
Methyl 2-(triphenylphosphoranylidene)propanoate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of biochemical pathways involving carbonyl compounds.
作用机制
Target of Action
Methyl 2-(triphenylphosphoranylidene)propanoate, also known as carbomethoxy ethylidene triphenyl phosphorane, is a type of Wittig reagent . Wittig reagents are primarily used in the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones to alkenes . Therefore, the primary targets of Methyl 2-(triphenylphosphoranylidene)propanoate are aldehydes and ketones.
Mode of Action
In the Wittig reaction, Methyl 2-(triphenylphosphoranylidene)propanoate reacts with an aldehyde or ketone to form a phosphonium ylide, or Wittig reagent. This ylide then reacts with the carbonyl compound to form a betaine, which is an intermediate in the reaction. The betaine then undergoes rearrangement to give the alkene product and triphenylphosphine oxide .
Biochemical Pathways
The Wittig reaction involving Methyl 2-(triphenylphosphoranylidene)propanoate affects the biochemical pathway of carbonyl compounds. It alters the pathway by converting carbonyl compounds (aldehydes or ketones) into alkenes . This can have downstream effects on any biochemical processes that involve these compounds.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the body through the digestive tract and can cross the blood-brain barrier.
Result of Action
The result of the action of Methyl 2-(triphenylphosphoranylidene)propanoate is the conversion of aldehydes or ketones into alkenes . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone that is being converted and the role of that compound in the cell.
Action Environment
The action of Methyl 2-(triphenylphosphoranylidene)propanoate can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the reaction with aldehydes or ketones is typically carried out in a solvent such as ether or THF . The efficiency of the reaction can be affected by the temperature, the concentration of the reactants, and the specific solvent used .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(triphenylphosphoranylidene)propanoate is synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The general synthetic route includes the following steps:
Formation of the Phosphonium Ylide: This is achieved by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide.
Reaction with Aldehyde or Ketone: The phosphonium ylide then reacts with an aldehyde or ketone to form the desired alkene product.
Industrial Production Methods
While specific industrial production methods for Methyl 2-(triphenylphosphoranylidene)propanoate are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield.
化学反应分析
Types of Reactions
Methyl 2-(triphenylphosphoranylidene)propanoate primarily undergoes the following types of reactions:
Wittig Reaction: As a Wittig reagent, it is used to convert aldehydes and ketones into alkenes.
Substitution Reactions: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
相似化合物的比较
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar applications.
Methoxycarbonylmethylene triphenylphosphorane: Used in the synthesis of α,β-unsaturated esters.
Uniqueness
Methyl 2-(triphenylphosphoranylidene)propanoate is unique due to its specific structure, which allows for efficient and selective formation of α,β-unsaturated esters. Its stability and reactivity under various conditions make it a valuable reagent in organic synthesis.
属性
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPAYJKBTVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441907 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-68-7 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)






